molecular formula C11H11N3O2 B2815112 benzyl N-(1H-imidazol-5-yl)carbamate CAS No. 1260658-19-2

benzyl N-(1H-imidazol-5-yl)carbamate

Cat. No.: B2815112
CAS No.: 1260658-19-2
M. Wt: 217.228
InChI Key: NNSMYJRWXYHPCV-UHFFFAOYSA-N
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Description

Benzyl N-(1H-imidazol-5-yl)carbamate is a compound that features an imidazole ring, a benzyl group, and a carbamate moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The benzyl group is a common substituent in organic chemistry, and the carbamate group is a functional group derived from carbamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(1H-imidazol-5-yl)carbamate typically involves the reaction of benzyl chloroformate with 1H-imidazole-5-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Benzyl chloroformate+1H-imidazole-5-amineBenzyl N-(1H-imidazol-5-yl)carbamate+HCl\text{Benzyl chloroformate} + \text{1H-imidazole-5-amine} \rightarrow \text{this compound} + \text{HCl} Benzyl chloroformate+1H-imidazole-5-amine→Benzyl N-(1H-imidazol-5-yl)carbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1H-imidazol-5-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Imidazole N-oxide

    Reduction: Benzyl N-(1H-imidazol-5-yl)amine

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Benzyl N-(1H-imidazol-5-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzyl N-(1H-imidazol-5-yl)carbamate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The benzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(1H-imidazol-4-yl)carbamate
  • Benzyl N-(1H-imidazol-2-yl)carbamate
  • Benzyl N-(1H-benzimidazol-5-yl)carbamate

Uniqueness

Benzyl N-(1H-imidazol-5-yl)carbamate is unique due to the position of the imidazole ring substitution, which can influence its binding affinity and specificity towards molecular targets. The presence of the benzyl group also enhances its lipophilicity compared to other similar compounds, potentially improving its pharmacokinetic properties.

Properties

IUPAC Name

benzyl N-(1H-imidazol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11(14-10-6-12-8-13-10)16-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSMYJRWXYHPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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